3-(Dimethylamino)-2-hydroxybenzoic acid
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Overview
Description
3-(Dimethylamino)-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a dimethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-nitrobenzoic acid with dimethylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. For example, the use of palladium-catalyzed hydrogenation can efficiently reduce the nitro group to an amino group, which is then methylated using dimethyl sulfate .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form 3-(dimethylamino)benzoic acid.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 3-(Dimethylamino)-2-oxobenzoic acid.
Reduction: 3-(Dimethylamino)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Dimethylamino)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-(Dimethylamino)benzoic acid: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the dimethylamino group, which affects its solubility and reactivity.
4-(Dimethylamino)benzoic acid: The position of the dimethylamino group affects its chemical properties and reactivity.
Uniqueness: 3-(Dimethylamino)-2-hydroxybenzoic acid is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
CAS No. |
67127-88-2 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(dimethylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10(2)7-5-3-4-6(8(7)11)9(12)13/h3-5,11H,1-2H3,(H,12,13) |
InChI Key |
MCTTXFMIBVXKKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1O)C(=O)O |
Origin of Product |
United States |
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